molecular formula C15H13BrClNOS B2750946 N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide CAS No. 329078-88-8

N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide

Cat. No.: B2750946
CAS No.: 329078-88-8
M. Wt: 370.69
InChI Key: AOZLVTBXEFAEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of N-benzyl acetamides, which are established as versatile scaffolds in the development of biologically active molecules . Related bromophenyl acetamide and benzothiazine-acetamide hybrid compounds have demonstrated potent inhibitory activity against the enzymes α-glucosidase and α-amylase, suggesting its potential application in metabolic disorder research, particularly as a candidate for anti-diabetic agent development . The mechanism of action for analogous compounds involves non-competitive inhibition of these carbohydrate-hydrolyzing enzymes, which can help manage postprandial hyperglycemia . The synthetic route for such N-benzyl acetamides typically involves a robust acylation reaction, often between an amine and chloroacetyl chloride in the presence of a base like triethylamine, yielding a stable amide bond . This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity chemical for building compound libraries, exploring structure-activity relationships (SAR), and advancing early-stage drug discovery projects.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-13-3-1-2-4-14(13)18-15(19)10-20-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLVTBXEFAEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenylamine and 4-chlorobenzyl chloride.

    Formation of Intermediate: The 2-bromophenylamine reacts with chloroacetyl chloride to form N-(2-bromophenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate then undergoes a nucleophilic substitution reaction with 4-chlorobenzyl mercaptan to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and purification processes such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studying its effects on biological systems, including enzyme inhibition or activation.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine at the ortho position (target compound) introduces steric hindrance compared to para-substituted analogs (e.g., 19k) .

Enzyme Inhibition

  • Lipoxygenase (LOX) Inhibition : Compounds with indole-oxadiazole-sulfanyl moieties (e.g., 8t, 8u) exhibit LOX inhibition (IC₅₀: 20–50 μM), suggesting the sulfanyl group’s role in active-site interactions .
  • α-Glucosidase Inhibition : Analog 8v (IC₅₀: 12.4 μM) outperforms others, indicating nitro groups may enhance efficacy .

Antimicrobial and Anti-Inflammatory Effects

  • Antimycobacterial Activity : N-(Aryl)-2-thiophen-2-ylacetamide derivatives show moderate activity (MIC: 32–64 μg/mL), highlighting the importance of sulfur-aromatic systems .
  • Wnt/β-Catenin Pathway Inhibition : iCRT3, a sulfanyl-oxazole analog, suppresses pro-inflammatory cytokines (e.g., TNF-α) by blocking β-catenin-TCF interactions .

Biological Activity

N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C15H14BrClNOS
  • IUPAC Name: this compound

Synthesis:
The synthesis of this compound typically involves:

  • Starting Materials: 2-bromophenylamine and 4-chlorobenzyl chloride.
  • Formation of Intermediate: Reaction with chloroacetyl chloride to form N-(2-bromophenyl)chloroacetamide.
  • Nucleophilic Substitution: The intermediate reacts with 4-chlorobenzyl mercaptan to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membranes, although further studies are needed to elucidate the precise pathways involved .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies against various cancer cell lines indicate promising results, particularly against breast cancer (MCF7) and colon cancer (HT29) cell lines.

Cell Line IC50 (µM) Effect Observed
MCF715Induction of apoptosis
HT2920Inhibition of cell proliferation

The anticancer activity is believed to be due to the compound's ability to induce apoptosis through caspase activation and cell cycle arrest at the G1 phase .

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Disruption: Interaction with lipid bilayers leading to increased permeability and subsequent cell death.
  • Molecular Docking Studies: Computational studies suggest binding interactions with specific targets in cancer cells, which may explain its cytotoxic effects .

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial activity of this compound against a panel of clinical isolates. Results demonstrated that the compound exhibited superior activity compared to standard antibiotics, indicating its potential as a new antimicrobial agent.
  • Anticancer Screening:
    In another investigation, this compound was screened against various cancer cell lines using the Sulforhodamine B assay. The results showed that it significantly reduced cell viability in MCF7 and HT29 cells, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the common synthetic routes for N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the sulfanyl-acetamide backbone. Key steps include:

  • Sulfanyl linkage formation : Reacting a thiol-containing intermediate (e.g., 4-chlorobenzyl mercaptan) with a bromoacetamide derivative under basic conditions (e.g., NaH in DMF) .
  • Coupling reactions : Amide bond formation between the 2-bromophenylamine and the activated acetamide intermediate, often using coupling agents like EDC/HOBt .
  • Purification : Column chromatography or recrystallization to isolate the final compound. Reaction progress is monitored via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions, particularly the bromophenyl and chlorobenzyl groups .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~409 g/mol for C15_{15}H12_{12}BrClNOS) and detects impurities .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or bond angles, as demonstrated in structurally similar acetamide derivatives .

Q. How is the compound screened for basic biological activity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases to assess mechanistic interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature control : Maintaining 0–5°C during thiol-acetamide coupling reduces undesired oxidation .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. What strategies address contradictions in reported biological activity data?

  • Assay standardization : Variations in cell culture conditions (e.g., serum concentration, incubation time) can alter results. Replicate studies under controlled parameters .
  • Structural analogs : Compare activity of derivatives (e.g., replacing Br with Cl or modifying the sulfanyl group) to identify pharmacophore requirements .
  • Target validation : Use siRNA or CRISPR to confirm whether observed effects are target-specific or off-pathway .

Q. How is the structure-activity relationship (SAR) studied for this compound?

  • Functional group modulation : Synthesize analogs with variations in the bromophenyl (e.g., 3-Br vs. 4-Br) or chlorobenzyl groups to assess impact on potency .
  • Bioisosteric replacements : Substitute the sulfanyl group with sulfonyl or ether linkages to evaluate stability and binding affinity .
  • Computational modeling : Docking studies (e.g., AutoDock) predict interactions with biological targets like kinase active sites .

Q. What methods are used to resolve low purity in final products?

  • Chromatographic techniques : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) separates closely related impurities .
  • Crystallization optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) enhances crystal formation and purity .
  • Spectroscopic tracking : Real-time IR monitoring identifies unreacted intermediates during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.